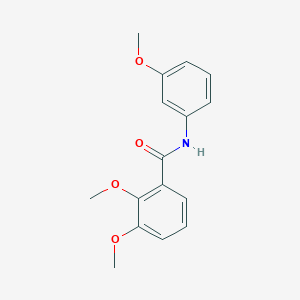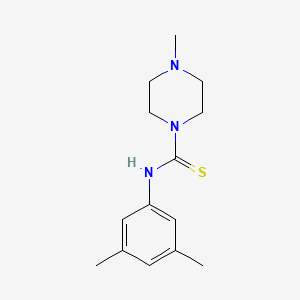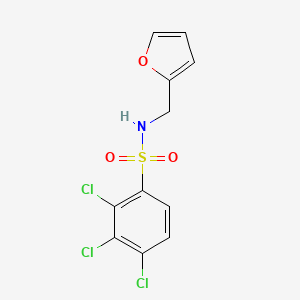
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide, also known as TFB, is a chemical compound that has been widely researched for its potential applications in various fields. TFB is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetone.
Mécanisme D'action
The mechanism of action of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been shown to have some side effects, including liver toxicity and gastrointestinal disturbances.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. However, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide can be difficult to handle due to its high toxicity, and proper safety precautions must be taken when working with this compound.
Orientations Futures
There are several future directions for research on 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide. One area of interest is the development of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide is a promising compound that has shown potential in the field of cancer treatment. Its cytotoxic effects on cancer cells, combined with its minimal toxicity in normal cells, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-furylmethylamine. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has been extensively researched for its potential applications in the field of cancer treatment. Studies have shown that 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 2,3,4-trichloro-N-(2-furylmethyl)benzenesulfonamide has also been shown to inhibit the growth of tumor cells in animal models.
Propriétés
IUPAC Name |
2,3,4-trichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO3S/c12-8-3-4-9(11(14)10(8)13)19(16,17)15-6-7-2-1-5-18-7/h1-5,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXROMDCDMEUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823599.png)

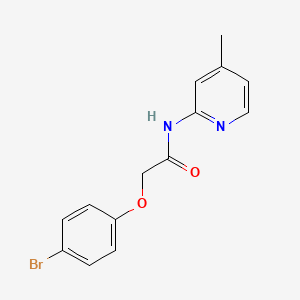

![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)

![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)
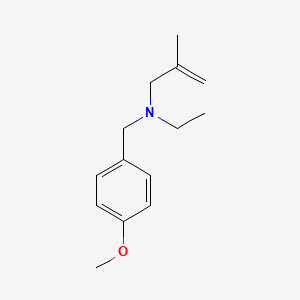
![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)
